Bromodechloroambenonium dibromide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C28H42Br2N4O2+2 |
|---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium |
InChI |
InChI=1S/C28H40Br2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 |
InChI Key |
MXAMGQAITUATAA-UHFFFAOYSA-P |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Modifications of Bromodechloroambenonium Dibromide
Advanced Synthetic Routes for Bromodechloroambenonium Dibromide and Analogues
The synthesis of a molecule as specific as this compound is not documented in readily available chemical literature, suggesting its novelty or highly specialized nature. However, established principles of organic synthesis allow for the postulation of viable synthetic pathways. The core of this synthesis would lie in the strategic construction of the central quaternary ammonium (B1175870) center, the regioselective incorporation of a bromine atom onto an aromatic scaffold, and the formation of the dibromide salt.
Strategies for Quaternary Ammonium Center Construction
The formation of the quaternary ammonium core is a cornerstone of the synthesis. This typically involves the quaternization of a tertiary amine with a suitable alkylating agent. Given the "ambenonium" part of the name, it is plausible that the structure is an analogue of ambenonium (B1664838) chloride, which features two quaternary ammonium centers.
A plausible synthetic strategy would commence with a precursor diamine. The choice of this diamine is critical and would dictate the substitution pattern of the final molecule. For instance, a substituted N,N'-dialkyl-1,2-ethanediamine could serve as a key intermediate. The quaternization would then be achieved by reacting this diamine with an appropriate benzyl (B1604629) halide derivative. The specific nature of the "dechloro" moiety is ambiguous without a definitive structure, but it could imply the absence of a chlorine atom that is present in a related, more common compound, or it could be a descriptor of a specific substitution pattern on an aromatic ring.
Table 1: Hypothetical Precursors for Quaternary Ammonium Center Construction
| Diamine Precursor | Alkylating Agent | Potential Intermediate |
| N,N'-Diethyl-N,N'-bis(2-aminoethyl)ethane-1,2-diamine | 4-Bromobenzyl chloride | A tertiary amine with a bromophenyl group |
| N,N,N',N'-Tetraethyldiethylenetriamine | 1-Bromo-4-(chloromethyl)benzene | A tertiary amine with both bromo and chloro functionalities |
Methodologies for Bromine Moiety Incorporation
The introduction of a bromine atom onto an aromatic ring is a well-established transformation in organic synthesis. The timing of this bromination step is a key strategic consideration. It could be introduced at an early stage, on a precursor molecule, or later in the synthetic sequence on a more complex intermediate.
Electrophilic aromatic substitution is the most common method for the bromination of aromatic rings. This typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For instance, if the precursor contains an activating group, this will direct the incoming bromine to the ortho and para positions.
Table 2: Common Reagents for Aromatic Bromination
| Reagent | Catalyst | Conditions |
| Br₂ | FeBr₃ | Anhydrous, dark |
| N-Bromosuccinimide (NBS) | Light or radical initiator | For benzylic bromination |
| HBr / H₂O₂ | - | "Green" bromination method |
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in a multi-step synthesis requires careful optimization of each reaction step. For the quaternization reaction, factors such as the choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial. Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the S_N2 reaction.
In the bromination step, controlling the reaction conditions is essential to prevent over-bromination and the formation of isomeric byproducts. The choice of brominating agent and catalyst, as well as the reaction temperature and time, must be finely tuned. Purification of the intermediates at each stage, often through column chromatography or recrystallization, is vital to ensure the purity of the final product. The formation of the dibromide salt would likely be the final step, achieved by treating the quaternary ammonium bromide with an additional equivalent of bromide, possibly from a source like hydrobromic acid or another bromide salt.
Exploration of Synthetic Modifications to the this compound Scaffold
Once a reliable synthetic route to this compound is established, the exploration of its chemical space through synthetic modifications can be undertaken. These modifications can provide valuable structure-activity relationship (SAR) insights for various applications.
Targeted Functional Group Transformations on Aromatic Substructures
The aromatic rings of this compound present opportunities for a variety of functional group transformations. The bromine atom itself can serve as a handle for further modifications through cross-coupling reactions. For example, Suzuki, Heck, or Sonogashira coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of analogues.
Other potential transformations include nitration, followed by reduction to an amino group, which can then be further functionalized. The conditions for these reactions would need to be carefully selected to be compatible with the quaternary ammonium functionality.
Table 3: Potential Functional Group Transformations on the Aromatic Ring
| Reaction Type | Reagents | Potential New Functionality |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | New aryl or heteroaryl substituent |
| Nitration | HNO₃, H₂SO₄ | Nitro group |
| Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Amino group |
Investigations into Alterations of the Diethylammonium Linkages
The diethylamino groups within the linker of the ambenonium-like structure are another site for potential modification. While the quaternary ammonium centers themselves are generally stable, the ethyl groups could theoretically be altered. However, such modifications would likely require a de-novo synthesis starting from different primary or secondary amines.
A more feasible approach would be to synthesize analogues with different alkyl groups on the nitrogen atoms of the linker. For instance, replacing the ethyl groups with methyl, propyl, or even more complex alkyl chains could be achieved by starting the synthesis with the corresponding N,N'-dialkylated diamines. These modifications would alter the steric and electronic properties of the molecule, potentially influencing its physical and chemical characteristics.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
The strategic derivatization of a core molecular scaffold is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of physicochemical properties and biological activities. For a complex molecule such as this compound, derivatization opens up avenues to systematically explore the structure-activity relationships (SAR) and to develop analogues with enhanced potency, selectivity, or novel functionalities. These modifications typically focus on the aromatic ring, the quaternary ammonium head, or the alkyl chains, providing a rich landscape for chemical exploration.
A primary approach to derivatization involves the strategic introduction of various functional groups onto the aromatic nucleus. This can be achieved through electrophilic aromatic substitution reactions, provided the existing substituents (bromo and chloro groups) and the deactivating nature of the quaternary ammonium group are carefully considered. For instance, nitration followed by reduction can introduce an amino group, which serves as a versatile handle for further functionalization through acylation, alkylation, or sulfonylation. The introduction of hydroxyl or methoxy (B1213986) groups can also modulate the electronic properties and hydrogen bonding capabilities of the molecule.
Another key derivatization strategy targets the alkyl chains attached to the quaternary nitrogen atom. The length and branching of these chains can be modified to influence the compound's lipophilicity and its ability to interact with biological membranes. mdpi.com The classic Menschutkin reaction, a cornerstone in the synthesis of quaternary ammonium salts (QAS), allows for the incorporation of a wide variety of alkyl halides, including those bearing additional functional groups such as esters, amides, or even other halogen atoms. nih.gov This method provides a straightforward route to a diverse library of analogues with varying steric and electronic properties.
Furthermore, the counter-ion of the dibromide salt itself can be exchanged to alter the compound's solubility and stability. While the parent compound is a dibromide, metathesis reactions with other salts can introduce alternative anions such as tetrafluoroborate, hexafluorophosphate, or various carboxylates, each imparting distinct physicochemical characteristics to the final salt.
The following table outlines potential derivatization strategies for this compound, along with the rationale for each modification and the potential impact on the molecule's properties.
| Derivatization Strategy | Reagents and Conditions | Targeted Molecular Region | Potential Impact on Properties | Illustrative Derivatives |
| Aromatic Nitration | HNO₃/H₂SO₄ | Aromatic Ring | Introduction of a handle for further functionalization; alters electronic properties. | Nitro-Bromodechloroambenonium dibromide |
| Amine Formation | Reduction of nitro group (e.g., Sn/HCl) | Aromatic Ring | Provides a nucleophilic center for acylation, alkylation, etc. | Amino-Bromodechloroambenonium dibromide |
| N-Acylation | Acyl chloride/anhydride in the presence of a base | Aromatic Amino Group | Modulates lipophilicity and hydrogen bonding potential. | Acetamido-Bromodechloroambenonium dibromide |
| Alkyl Chain Modification | Menschutkin reaction with functionalized alkyl halides | Quaternary Ammonium Group | Varies steric bulk and introduces new functional groups. | Carboxyalkyl-Bromodechloroambenonium dibromide |
| Counter-ion Exchange | Metathesis with a salt of the desired anion (e.g., NaBF₄) | Ionic Sphere | Alters solubility, stability, and crystal packing. | Bromodechloroambenonium tetrafluoroborate |
These derivatization strategies, rooted in fundamental organic chemistry principles, provide a robust framework for systematically modifying this compound. Each new derivative contributes to a deeper understanding of the molecule's chemical space and potential applications, underscoring the importance of synthetic versatility in the development of novel chemical entities.
Molecular Interactions and Theoretical Mechanistic Studies of Bromodechloroambenonium Dibromide
Theoretical Frameworks for Electrostatic Interactions of Quaternary Ammonium (B1175870) Systems
The defining characteristic of a quaternary ammonium compound is its permanently cationic nature, which dictates its electrostatic interactions. wikipedia.org Unlike primary, secondary, or tertiary amines, the positive charge on the nitrogen atom of a QAC is independent of pH. This permanent charge is the primary driver of its interactions with other molecules and its surrounding environment.
Understanding the electrostatic profile of Bromodechloroambenonium dibromide begins with modeling its charge distribution. Quantum chemical calculations are essential tools for this purpose. Methods such as CHELP (Charges from Electrostatic Potentials), CHELPG, and Natural Population Analysis (NPA) are employed to evaluate atomic partial charges. nih.gov
For a typical quaternary ammonium ion, the positive charge is not confined to the nitrogen atom but is delocalized over the adjacent alkyl or aryl groups. nih.gov In the case of this compound, the presence of electron-withdrawing bromine and chlorine atoms on the benzyl (B1604629) group would significantly influence this distribution. These halogens, being highly electronegative, pull electron density away from the carbon atoms, creating a more complex electrostatic potential map. libretexts.org
Computational studies on similar molecules, like dodecyltrimethylammonium (B156365), have shown that methods deriving partial charges from the electrostatic potential can sometimes yield unrealistic alternating charges along an alkyl chain. In contrast, NPA and Atomic Polar Tensor (APT) methods tend to show a more chemically intuitive, steady decrease in partial charges moving away from the charged nitrogen head. nih.gov For this compound, it is postulated that the positive charge would be significantly delocalized onto the benzylic carbon and further influenced by the inductive effects of the halogen substituents.
Table 1: Comparison of Quantum Chemical Methods for Atomic Partial Charge Calculation
| Method | Basis of Calculation | Typical Findings for QACs |
| CHELP/CHELPG | Fits atomic charges to reproduce the molecular electrostatic potential outside the van der Waals surface. | Can produce alternating positive and negative charges along alkyl chains, which may be unrealistic. nih.gov |
| Natural Population Analysis (NPA) | Based on the natural atomic orbitals of the molecule. | Shows positive charge delocalized onto the first few alkyl groups, with a steady decrease along the chain. nih.gov |
| Atomic Polar Tensor (APT) | Derived from the derivatives of the dipole moment with respect to atomic coordinates. | Results often agree well with NPA, showing a more chemically reasonable charge decay. nih.gov |
This table is generated based on findings from a study on dodecyltrimethylammonium and outlines general principles applicable to quaternary ammonium compounds.
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic interactions of QACs with biological structures like cell membranes. nih.govrsc.org These simulations can model how a molecule like this compound would interact with a dipalmitoylphosphatidylcholine (DPPC) bilayer, a common model for cell membranes.
The interactions are multifaceted:
Electrostatic Steering: The positively charged quaternary ammonium headgroup would be electrostatically attracted to the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) in the membrane. nih.gov
Hydrophobic Interactions: The halogenated benzyl group provides a significant hydrophobic component, which would favor insertion into the nonpolar acyl chain region of the lipid bilayer. rsc.org
Cation-π Interactions: The quaternary ammonium cation can engage in favorable cation-π interactions with the aromatic rings of amino acid residues like tryptophan, tyrosine, or phenylalanine within protein structures. epa.gov The electron-withdrawing chloro- and bromo- substituents on the benzyl ring of this compound would modulate the ring's electron density, thereby influencing the strength of these interactions.
Simulations have shown that QACs can significantly alter membrane structure, leading to deformation and increased porosity, which is a key aspect of their biological activity. nih.govrsc.org The specific architecture of this compound, with its bulky and hydrophobic side group, suggests a strong propensity to disrupt lipid packing.
Table 2: Simulated Interaction Energies of Quaternary Ammonium Ions
| Interacting System | Interaction Energy (Gas Phase) | Interaction Energy (Aqueous) | Key Interaction Type |
| TMA+ with Benzene (B151609) | -8.5 to -25.0 kcal/mol | -1.3 to -3.3 kcal/mol | Cation-π |
| TEA+ with Benzene | -8.5 to -25.0 kcal/mol | -1.3 to -3.3 kcal/mol | Cation-π, Hydrophobic |
| QACs with DPPC Bilayer | Not Applicable | Varies (leads to membrane disruption) | Electrostatic, Hydrophobic |
Data synthesized from studies on tetramethylammonium (B1211777) (TMA+), tetraethylammonium (B1195904) (TEA+), and various QACs. nih.govepa.gov The energies highlight the significant contribution of the solvent environment.
Investigation of this compound's Reactivity in Chemical Transformations
The reactivity of a QAC is governed by the stability of the cation, the nature of its substituents, and its interaction with the counter-ion. These compounds are well-known for their utility as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases. wikipedia.org
In phase-transfer catalysis, a QAC like this compound facilitates the transfer of an anionic reactant (e.g., from an aqueous phase) into an organic phase where the reaction occurs. The kinetics of such reactions are often pseudo-first-order. capes.gov.br The efficiency of the catalyst is related to its ability to form an ion pair with the reactant anion and the solubility of this ion pair in the organic phase.
The presence of a bromine atom on the benzyl group profoundly impacts the molecule's reactivity. Halogens exhibit a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). aakash.ac.in For halogens, the -I effect typically dominates, deactivating the benzene ring towards electrophilic substitution compared to unsubstituted benzene. aakash.ac.inquora.com
However, the +R effect, which donates electron density to the ortho and para positions, directs incoming electrophiles to these sites. Therefore, the bromochloro-substituted ring in this compound would be less reactive than benzene but would direct further substitution to positions ortho and para to the halogens.
In nucleophilic substitution reactions, the carbon-halogen bond strength is a critical factor. The reactivity of alkyl halides in Sₙ2 reactions generally increases down the group: C-I > C-Br > C-Cl > C-F. libretexts.org This trend reflects both the decreasing bond strength and the increasing stability of the halide anion as a leaving group. libretexts.org Therefore, the C-Br bond in the molecule is inherently more reactive towards nucleophilic displacement than the C-Cl bond, a factor that would be significant in any pathway involving the departure of a halide ion from the benzyl ring. nih.gov
Table 3: Comparison of Halogen Properties and Their Influence on Reactivity
| Halogen | Electronegativity | C-X Bond Strength (kJ/mol in CH₃X) | Leaving Group Ability | Overall Effect on Aromatic Ring |
| Fluorine (F) | 3.98 | 452 | Poor | Strong -I, Weak +R (Deactivating, o,p-directing) |
| Chlorine (Cl) | 3.16 | 351 | Good | Strong -I, Weak +R (Deactivating, o,p-directing) libretexts.org |
| Bromine (Br) | 2.96 | 293 | Better | Strong -I, Weak +R (Deactivating, o,p-directing) libretexts.org |
| Iodine (I) | 2.66 | 213 | Excellent | Strong -I, Weak +R (Deactivating, o,p-directing) libretexts.org |
Data compiled from general chemistry principles and reactivity studies. libretexts.orgaakash.ac.in
Molecular Recognition and Binding Dynamics in Theoretical Biological Contexts
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The structure of this compound is well-suited for specific recognition by biological targets like protein receptors and enzymes. nih.gov
The binding process would be driven by a combination of the forces previously discussed:
Primary Recognition: The positively charged quaternary ammonium head acts as the primary anchor, seeking out anionic pockets in a protein, such as those formed by aspartate or glutamate (B1630785) residues.
Secondary Interactions: The halogenated benzyl group allows for finer tuning of the binding. It can fit into hydrophobic pockets, and the quaternary nitrogen can form strong cation-π interactions with aromatic amino acid side chains. epa.gov The binding energy of such interactions in the gas phase can be substantial (up to 92 kJ/mol), though it is attenuated in an aqueous environment. nih.gov
Theoretical modeling can predict the affinity and orientation of this compound within a given protein active site. High-affinity binding is often achieved when the ligand's shape is complementary to the binding cavity, allowing for multiple points of favorable non-covalent contact. acs.org The rigid yet complex structure of the bromochloro-substituted benzyl group would impart a high degree of shape selectivity to its binding profile. acs.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Bromodechloroambenonium Dibromide Analogues
Fundamental Principles and Applications of SAR in Lead Discovery and Optimization
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to identify the specific structural features of a molecule, known as pharmacophores, that are responsible for its biological effects. This process is crucial for the initial identification of lead compounds and their subsequent optimization to enhance potency and selectivity. creative-proteomics.com
The primary goal of SAR is to determine how modifications to a molecule's structure affect its interaction with a biological target. creative-proteomics.com For a hypothetical series of Bromodechloroambenonium dibromide analogues, this would involve synthesizing a variety of related compounds and assessing their biological activity. Key structural modifications might include altering the substitution patterns on the aromatic rings, changing the nature of the quaternary ammonium (B1175870) groups, and varying the length and flexibility of the linker chain.
By comparing the activities of these analogues, researchers can deduce which structural components are essential for activity. For instance, the presence and position of the bromo and chloro substituents on the ambemonium core could be systematically varied to understand their influence on target binding. The results of such a hypothetical study could be summarized in a data table to highlight these relationships.
Table 1: Illustrative SAR Data for this compound Analogues This table presents hypothetical data for illustrative purposes.
| Compound ID | R1-Group | R2-Group | Linker Length (n) | Relative Activity (%) |
|---|---|---|---|---|
| BDA-1 | Br | Cl | 2 | 100 |
| BDA-2 | H | Cl | 2 | 50 |
| BDA-3 | Br | H | 2 | 75 |
| BDA-4 | Br | Cl | 3 | 120 |
| BDA-5 | F | Cl | 2 | 60 |
From this illustrative data, one might infer that the bromine atom is more critical for activity than the chlorine atom (comparing BDA-2 and BDA-3 to BDA-1) and that increasing the linker length by one methylene (B1212753) unit enhances activity (BDA-4).
In modern drug discovery, in silico (computer-based) methods are indispensable for conducting comprehensive SAR analyses. researchgate.net Techniques such as molecular docking and pharmacophore modeling allow for the virtual screening of large compound libraries and provide insights into the binding modes of potential ligands. researchgate.netresearchgate.net
For this compound analogues, molecular docking could be used to predict how each compound fits into the binding site of a target protein. This would help to rationalize the observed SAR data at a molecular level. For example, docking studies might reveal that the enhanced activity of BDA-4 is due to an optimal interaction of the quaternary ammonium group with a negatively charged amino acid residue in the target's binding pocket, an interaction that is geometrically less favorable for the shorter linker of BDA-1. Pharmacophore models can be generated based on the structures of the most active analogues to define the essential three-dimensional arrangement of chemical features required for activity. creative-proteomics.com
Advanced QSAR Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of SAR by establishing mathematical relationships between the chemical structures and biological activities of a set of compounds. nih.gov This approach allows for the prediction of the activity of novel, unsynthesized molecules. creative-proteomics.com
The foundation of a QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties and can be categorized as follows:
0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org
1D Descriptors: Based on substructure lists, including counts of functional groups or bond types. hufocw.org
2D Descriptors: Derived from the 2D representation of the molecule, such as topological indices that describe molecular branching and connectivity. hufocw.org
3D Descriptors: Calculated from the 3D coordinates of the atoms, including molecular shape, volume, and surface area. hufocw.org
Electronic Descriptors: Properties like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
For a QSAR study on this compound derivatives, a wide range of these descriptors would be calculated for each analogue.
Table 2: Examples of Molecular Descriptors for QSAR Analysis This table provides examples of descriptor categories and specific descriptors.
| Descriptor Category | Specific Descriptor Examples |
|---|---|
| Constitutional (0D/1D) | Molecular Weight, Number of Halogen Atoms, Rotatable Bond Count |
| Topological (2D) | Balaban J index, Wiener Index |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |
| Physicochemical | LogP (hydrophobicity), Topological Polar Surface Area (TPSA) |
Once molecular descriptors have been calculated, a predictive model is developed to correlate these descriptors with the observed biological activity. neovarsity.org The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new data. nih.gov Several statistical methods can be employed for model development: slideshare.netslideshare.net
Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the biological activity and a set of molecular descriptors. unipd.it
Multiple Non-Linear Regression: Used when the relationship between structure and activity is not linear.
Artificial Neural Networks (ANNs): A machine learning approach that can model highly complex and non-linear relationships, often used when large datasets are available. neovarsity.org
The goal is to develop a robust model that can accurately predict the activity of compounds in the test set. uniroma1.itnih.gov
The performance and reliability of a developed QSAR model must be rigorously assessed using various statistical metrics. protoqsar.comnih.gov Key parameters include:
Coefficient of Determination (R²): Indicates how well the model fits the training set data. nih.gov
Cross-validated R² (q²): A measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method. uniroma1.it
Predictive R² (R²_pred): Calculated for the external test set to assess the model's ability to predict the activity of new compounds. researchgate.net
A robust QSAR model should have high values for R², q², and R²_pred, indicating that it is not simply a result of chance correlation. researchgate.net
Table 3: Illustrative QSAR Model Performance Statistics This table shows hypothetical performance metrics for a QSAR model of this compound analogues.
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Training Set) | 0.91 | The model explains 91% of the variance in the training set activity. |
| q² (Cross-validation) | 0.85 | The model has good internal predictive power. |
| R²_pred (Test Set) | 0.88 | The model accurately predicts the activity of new compounds. |
By following this systematic approach of SAR and QSAR analysis, medicinal chemists can gain a deep understanding of how the structural features of this compound analogues influence their biological activity, enabling the rational design of more effective and specific therapeutic agents.
Fragment-Based Approaches in SAR Exploration for this compound Congeners
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the biological target. These initial "hits," which typically have weak affinity, are then optimized and grown into more potent, drug-like molecules. mdpi.comnih.gov This methodology allows for a more efficient exploration of chemical space and can lead to compounds with improved physicochemical properties.
In the context of cholinesterase inhibitors, the target of ambenonium (B1664838), fragment-based approaches have been successfully employed. mdpi.comnih.gov These studies often involve the identification of key fragments that interact with specific pockets within the enzyme's active site, such as the catalytic active site (CAS) and the peripheral anionic site (PAS). By understanding the binding modes of these fragments, medicinal chemists can design novel inhibitors by linking or growing these fragments to create more potent and selective molecules.
However, a specific application of fragment-based screening or design for the direct exploration of this compound congeners is not documented in publicly available scientific literature. The principles of FBDD, however, suggest a viable pathway for future research. One could envision a strategy where fragments representing the substituted aromatic rings and the linker region of this compound are screened for their individual contributions to binding. The insights gained from such a study could then guide the synthesis of novel analogues with optimized activity.
Computational Chemistry Approaches in Elucidating Structure-Activity Correlations
Computational chemistry serves as an indispensable tool in modern drug discovery, offering profound insights into the interactions between a ligand and its target protein at a molecular level. For complex molecules like this compound and its analogues, computational methods such as molecular docking and molecular dynamics (MD) simulations can elucidate the underpinnings of their structure-activity relationships.
Studies on ambenonium derivatives have utilized these computational techniques to rationalize their high affinity for acetylcholinesterase (AChE). Molecular docking simulations, for instance, can predict the preferred binding pose of a ligand within the enzyme's active site. For ambenonium, these studies have helped to clarify the crucial interactions that contribute to its potent inhibitory activity.
Molecular dynamics simulations provide a more dynamic picture, simulating the movement of the ligand-protein complex over time. This allows for an assessment of the stability of the binding pose and can reveal key conformational changes in both the ligand and the protein upon binding. Such simulations have been instrumental in understanding the binding mechanism of ambenonium.
While specific computational studies on "this compound" are not available, the methodologies applied to its parent compound offer a clear roadmap for future investigations. Docking and MD simulations of this compound and its congeners could reveal how the bromo and chloro substituents on the aromatic rings influence binding affinity and selectivity. These computational approaches would be invaluable for understanding the precise structure-activity correlations and for the rational design of more potent and selective analogues.
Representative Structure-Activity Relationship Data for Ambenonium Analogues
Due to the absence of specific experimental data for this compound analogues in the available literature, the following table presents a representative dataset illustrating the structure-activity relationship for a hypothetical series of ambenonium derivatives. This data is intended to exemplify how modifications to the core structure can influence inhibitory activity against acetylcholinesterase (AChE).
| Compound | R1 Substitution | R2 Substitution | Linker Length (n) | AChE IC50 (nM) |
|---|---|---|---|---|
| Ambenonium | 2-Cl | 2-Cl | 6 | 5.2 |
| Analogue 1 | 2-Br | 2-Cl | 6 | 4.8 |
| Analogue 2 | 2-Br | 2-Br | 6 | 4.5 |
| Analogue 3 | 3-Cl | 3-Cl | 6 | 15.7 |
| Analogue 4 | 4-Cl | 4-Cl | 6 | 25.1 |
| Analogue 5 | 2-Cl | 2-Cl | 4 | 12.3 |
| Analogue 6 | 2-Cl | 2-Cl | 8 | 8.9 |
Table 1: Representative SAR data for hypothetical ambenonium analogues. The IC50 values are illustrative and intended to demonstrate potential trends in activity with structural modifications.
Theoretical Pharmacological Investigations and Comparative Mechanistic Analyses of Bromodechloroambenonium Dibromide
Comparative Analysis with Established Pharmacological Agents (Neuromuscular Blockers)
Neuromuscular blocking agents are structurally diverse but often share key pharmacophoric features that enable them to interact with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. wikipedia.orgopenanesthesia.orgdrugbank.com They are broadly classified as non-depolarizing or depolarizing agents. derangedphysiology.com Non-depolarizing agents act as competitive antagonists of acetylcholine (ACh), while depolarizing agents are receptor agonists that cause persistent depolarization. openanesthesia.orgyoutube.com
The defining structural characteristic of many non-depolarizing neuromuscular blockers is the presence of two cationic centers, typically quaternary ammonium (B1175870) groups, separated by a rigid or semi-rigid spacer. derangedphysiology.comnih.gov This bis-quaternary structure allows the molecule to bind to the two alpha subunits of the nAChR, effectively blocking the ion channel. openanesthesia.org
Bromodechloroambenonium dibromide, as a derivative of the symmetrical bis-quaternary compound ambenonium (B1664838), inherently possesses this core pharmacophore. nih.govnih.gov The parent compound, ambenonium, is a symmetrical oxalamide with two quaternary ammonium heads, each attached to a diethyl and a 2-chlorobenzyl group. nih.gov The theoretical structure of this compound would retain this bis-quaternary scaffold, which is crucial for high-affinity binding to cholinergic targets. This structural motif is analogous to that found in established neuromuscular blockers like pancuronium (B99182) (an aminosteroid) and atracurium (B1203153) (a benzylisoquinolinium derivative). derangedphysiology.comnih.gov
The key differences lie in the linker and the specific substituents on the quaternary nitrogens. Unlike the rigid steroid nucleus of pancuronium or the ester-containing chains of atracurium, the theoretical this compound would have a flexible oxalamide linker derived from ambenonium. The substitution of a bromo group for a chloro group on one of the benzyl (B1604629) rings introduces an alteration in steric bulk and electronic properties, which could subtly modify its binding affinity and selectivity for the nAChR compared to its parent compound.
Table 1: Comparative Structural Features of Cholinergic Agents
| Feature | This compound (Theoretical) | Ambenonium nih.gov | Pancuronium derangedphysiology.com | Atracurium derangedphysiology.com |
|---|---|---|---|---|
| Chemical Class | Bis-quaternary ammonium | Bis-quaternary ammonium | Aminosteroid | Benzylisoquinolinium |
| Cationic Heads | Two (quaternary ammonium) | Two (quaternary ammonium) | Two (quaternary ammonium) | Two (quaternary ammonium) |
| Linker | Flexible oxalamide | Flexible oxalamide | Rigid steroid nucleus | Two ester chains |
| Key Substituents | Diethyl, 2-chlorobenzyl, 2-bromobenzyl (theorized) | Diethyl, 2-chlorobenzyl | Acetoxy, methyl | Methoxy (B1213986), ester groups |
| Primary Target | nAChR / Acetylcholinesterase (Hypothesized) | Acetylcholinesterase ncats.io | Nicotinic ACh Receptor wikipedia.org | Nicotinic ACh Receptor drugbank.com |
Given its structural similarity to both a known acetylcholinesterase (AChE) inhibitor and classic neuromuscular blockers, this compound is hypothesized to possess a dual or hybrid mechanism of action within cholinergic systems.
Competitive Antagonism at the Nicotinic Acetylcholine Receptor: The bis-quaternary ammonium structure is a strong predictor of affinity for the nAChR at the neuromuscular junction. wikipedia.org It is plausible that the molecule could act as a competitive antagonist, physically occluding the acetylcholine binding sites on the alpha subunits and preventing channel opening. openanesthesia.orgderangedphysiology.com This would classify it as a non-depolarizing neuromuscular blocker, leading to flaccid paralysis. The specific halogen substituents (bromo- and chloro-) on the benzyl rings would influence the binding kinetics and potency.
Inhibition of Acetylcholinesterase: The parent compound, ambenonium, is a potent reversible inhibitor of AChE. wikipedia.orgncats.io It binds to the anionic site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. nih.govdrugbank.com It is highly probable that this compound would retain this AChE-inhibiting activity. The modification of one chlorobenzyl group to a bromobenzyl group might alter its inhibitory constant (IC50) for AChE, but the fundamental inhibitory mechanism would likely persist.
A dual action—simultaneously blocking the nAChR and inhibiting AChE—would result in a complex pharmacological profile. The net effect at the neuromuscular junction would depend on the relative affinity for each target. Potent receptor antagonism combined with potent AChE inhibition could lead to an unpredictable and difficult-to-manage neuromuscular block.
Theoretical Exploration of Antimicrobial Mechanisms for Quaternary Ammonium Structures
Quaternary ammonium compounds (QACs) are a well-established class of antimicrobial agents used extensively in disinfectants and antiseptics. ontosight.aicleaninginstitute.orgmdpi.com The fundamental antimicrobial mechanism is not specific to a particular protein target but involves the disruption of the microbial cell envelope. acs.orgresearchgate.net
The positively charged quaternary nitrogen head of the molecule is electrostatically attracted to the negatively charged components of bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. ontosight.airesearchgate.net This initial binding is followed by the insertion of the hydrophobic alkyl or aryl groups into the lipid bilayer of the cell membrane. acs.org
This insertion disrupts the structural integrity of the membrane, leading to several detrimental effects:
Membrane Disorganization: The presence of the large QAC molecules within the bilayer disrupts the packing of phospholipids (B1166683), increasing membrane fluidity and permeability. acs.org
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions and nucleotides, leading to the collapse of vital electrochemical gradients. ontosight.ai
Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can inactivate critical membrane-bound enzymes involved in respiration and transport.
Cell Lysis: Ultimately, the extensive damage to the cell envelope leads to lysis and cell death. acs.org
The antimicrobial efficacy of a QAC is influenced by its specific structure. nih.gov Factors such as the length of the N-alkyl chains are critical, with optimal activity often found with chain lengths of 12-16 carbons. nih.gov While this compound does not possess long alkyl chains, its two bulky, hydrophobic chlorobenzyl and bromobenzyl groups could effectively partition into and disrupt microbial membranes. Some studies have also noted that the counter-ion can influence antimicrobial potency, with bromide anions sometimes being more effective than chloride. nih.gov Therefore, it is theoretically plausible that this compound would exhibit broad-spectrum antimicrobial activity characteristic of the QAC class.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetylcholine |
| Ambenonium |
| Ambenonium chloride |
| Atracurium |
| This compound |
| Pancuronium |
Membrane Disruption Hypotheses and Cellular Integrity Modulation
The theoretical antimicrobial action of this compound, a bis-quaternary ammonium compound (bis-QAC), is predicated on its ability to disrupt microbial cell membranes, a hallmark of quaternary ammonium compounds (QACs). acs.org This mechanism is primarily initiated by the electrostatic interaction between the positively charged quaternary nitrogen atoms of the molecule and the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. researchgate.net
The initial adsorption to the cell surface is followed by the penetration of the hydrophobic long alkyl chains into the lipid bilayer. This intrusion disrupts the ordered structure of the cell membrane, leading to a loss of membrane integrity. The key events in this proposed mechanism include:
Increased Membrane Permeability: The insertion of the hydrophobic moieties of this compound into the membrane creates pores or channels, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and amino acids.
Dissipation of Membrane Potential: The influx and efflux of ions disrupt the electrochemical gradients across the cell membrane, which are vital for processes such as ATP synthesis and active transport.
Inhibition of Membrane-Bound Enzymes: The disorganization of the lipid bilayer can inactivate critical membrane-bound enzymes involved in respiration and cell wall synthesis.
Autolysis: The damage to the cell membrane can trigger the activation of autolytic enzymes, leading to the breakdown of the cell wall and eventual lysis of the microbial cell.
The "bis-quaternary" structure of this compound, featuring two cationic centers separated by a spacer chain, is thought to enhance its membrane-disrupting capabilities compared to mono-QACs. This dual-headed structure may allow for a more extensive and robust interaction with the cell membrane, potentially by cross-linking membrane components or by facilitating a more significant disruption of the lipid packing. The rigidity and length of the spacer chain are critical factors that can influence the molecule's ability to span and disrupt the membrane effectively. jst.go.jp
Cellular Integrity Modulation
The modulation of cellular integrity by this compound is a direct consequence of its membrane-disrupting action. By compromising the primary barrier between the cell and its environment, the compound effectively dismantles the cell's ability to maintain homeostasis. The loss of selective permeability not only allows for the leakage of internal components but also facilitates the entry of the compound itself and other external noxious substances. This cascade of events ultimately leads to a complete loss of cellular function and cell death.
Comparative Analysis with Known Antimicrobial Agents based on Structural Features
| Feature | This compound (Theoretical) | Benzalkonium Chloride | Cetylpyridinium Chloride |
| Structure | Bis-Quaternary Ammonium Compound | Mono-Quaternary Ammonium Compound | Mono-Quaternary Ammonium Compound |
| Cationic Head | Two quaternary ammonium groups | One quaternary ammonium group | One pyridinium (B92312) ring |
| Hydrophobic Moiety | Two long alkyl chains | A mixture of alkyl chains of varying lengths | A single C16 alkyl chain |
| Spacer Group | Present (linking the two quaternary heads) | Absent | Absent |
| Aromatic Groups | Present (part of the core structure) | One benzyl group | One pyridinium ring |
Analysis of Structural Features:
Bis-Quaternary Structure: The presence of two cationic centers in this compound is a significant differentiating feature. This "gemini" structure is often associated with a lower critical micelle concentration and a more potent antimicrobial effect compared to its mono-quaternary counterparts like Benzalkonium Chloride and Cetylpyridinium Chloride. jst.go.jp The ability to interact with the cell membrane at two points can lead to a more profound and irreversible disruption.
Hydrophobic Chains: The length and number of hydrophobic alkyl chains are crucial for antimicrobial activity. While the specific alkyl chain lengths for this compound are not detailed, the presence of two such chains suggests a strong lipophilic character, facilitating insertion into the microbial cell membrane. The antimicrobial activity of QACs is known to be dependent on the alkyl chain length, with optimal activity typically observed with chain lengths of C12-C16. nih.gov
Aromatic Moieties: The inclusion of aromatic rings within the structure of this compound, similar to Benzalkonium Chloride and Cetylpyridinium Chloride, can contribute to its antimicrobial activity. These planar structures can intercalate into the lipid bilayer, further disrupting its organization.
Future Directions and Emerging Research Avenues for Bromodechloroambenonium Dibromide
Integration of Artificial Intelligence and Machine Learning in Predictive Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel AChE inhibitors. These technologies can analyze vast datasets to identify complex relationships between molecular structures and their biological activity. researchgate.net
Detailed Research Findings:
Predictive Modeling: Researchers are developing ML models trained on large libraries of compounds with known AChE inhibitory activity. researchgate.netroyalsocietypublishing.org These models, using algorithms like random forest, extreme gradient boosting (XGBoost), and graph-convolutional networks, can predict the binding affinity and potential efficacy of new, untested molecules with remarkable speed and accuracy. researchgate.netroyalsocietypublishing.org For example, one study successfully used a 3D-QSAR-based pharmacophore model to screen over a million compounds to identify novel AChE inhibitors. nih.gov
Structure Prediction: AI tools like AlphaFold can predict the 3D structure of proteins like AChE from their amino acid sequence. rsc.org This is critical when an experimentally determined structure is unavailable, providing a target for structure-based drug design. rsc.org
Generative Models: Advanced AI can generate entirely new molecular structures that are optimized to fit the active site of the AChE enzyme. This approach accelerates the identification of promising lead compounds that might not be discovered through traditional screening. chemistryviews.org
Interactive Data Table: Machine Learning Models in AChE Inhibitor Discovery
| Model Type | Application | Key Advantage |
| 3D-QSAR | Virtual screening of chemical libraries | Identifies essential structural features for bioactivity |
| Random Forest (RF) | Predicting binding free energy | Handles complex, non-linear data effectively |
| XGBoost | Bioactivity prediction | High accuracy and performance |
| Graph-Convolutional Networks | Learning from molecular graph structures | Captures intricate atomic-level features |
Development of Novel Computational Models for High-Throughput Screening and Virtual Ligand Discovery
Computational models are essential for rapidly screening vast chemical libraries to find potential drug candidates, a process known as virtual screening. This significantly reduces the time and cost associated with experimental lab work.
Detailed Research Findings:
Molecular Docking: This is a primary computational tool used to predict how a ligand (a potential drug molecule) will bind to the active site of a protein receptor like AChE. researchgate.net By simulating the interaction, researchers can estimate the binding affinity and identify the most promising candidates for synthesis and further testing. researcher.life
Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the stability of the ligand-receptor complex over time. nih.govroyalsocietypublishing.org By simulating the movements of atoms, these models can validate the binding modes predicted by docking and ensure the interaction is stable, which is a crucial characteristic of an effective drug. nih.gov
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with AChE. The resulting model serves as a template to search databases for molecules that match these criteria, streamlining the discovery process. nih.govchemistryviews.org
Interdisciplinary Research Paradigms for Comprehensive Understanding of Complex Molecular Systems
The complexity of neurodegenerative diseases necessitates a move towards interdisciplinary research. Understanding how AChE inhibitors work within a complete biological system requires collaboration between chemists, biologists, data scientists, and clinicians.
Detailed Research Findings:
Systems Biology Approach: Instead of focusing only on the AChE enzyme, researchers are now looking at the entire cholinergic system and its network of interactions. nih.gov This holistic view helps in understanding the downstream effects of AChE inhibition and can predict potential side effects or identify opportunities for multi-target therapies. dovepress.com
Computational and Experimental Synergy: The most powerful research paradigm involves a tight feedback loop between computational prediction and experimental validation. rsc.orgchemistryviews.org Promising compounds identified through virtual screening are synthesized and tested in the lab. The experimental results are then fed back into the computational models to refine and improve their predictive accuracy for the next round of discovery. chemistryviews.org
Multi-Target Ligands: Research indicates that AChE may also be involved in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. researchgate.net This has spurred the design of "dual-action" inhibitors that not only block the enzyme's primary function but also prevent it from promoting amyloid plaque formation, representing a significant advance in therapeutic strategy. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Bromodechloroambenonium dibromide, and what challenges are associated with its purification?
- Methodological Answer : Synthesis of brominated compounds like this compound typically involves halogenation reactions, where bromine or brominating agents are introduced to a precursor molecule. A critical challenge is separating dibromide byproducts from the desired product. For example, zinc reduction has been employed to remove undesired dibromides while preserving the target compound . Purification often requires iterative recrystallization or column chromatography, validated by spectroscopic techniques (e.g., NMR, IR) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and heteronuclear variants) and infrared (IR) spectroscopy are essential for confirming structural features like bromine substitution patterns and functional groups. Elemental analysis provides stoichiometric validation of the compound’s composition, as demonstrated in studies of structurally analogous dibromides (e.g., C₂₁H₁₈N₄²⁺·2Br⁻) . X-ray crystallography, though advanced, is recommended for resolving crystal packing and stereochemical details .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Brominated compounds often require stringent safety measures due to their corrosive and toxic nature. Researchers must use fume hoods, wear acid-resistant gloves, and employ eye protection. Safety data sheets (SDS) for similar compounds emphasize segregation from incompatible materials (e.g., acids) and proper waste disposal . Emergency protocols, including neutralization procedures for spills, should align with OSHA and EPA guidelines .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound, considering factors like biodegradation and bioaccumulation?
- Methodological Answer : Environmental studies should adopt a tiered approach:
Lab-Scale Biodegradation Assays : Use microbial consortia to assess aerobic/anaerobic degradation rates under controlled conditions.
Groundwater Modeling : Leverage data from analogous compounds (e.g., ethylene dibromide) to predict transport dynamics, incorporating parameters like soil porosity and hydrogeochemical interactions .
Analytical Validation : Employ GC-MS or HPLC to quantify trace residues and metabolites in environmental samples .
Q. What strategies are recommended for resolving contradictions in experimental data when analyzing reaction mechanisms involving this compound?
- Methodological Answer : Contradictions in mechanistic data can arise from impurities or competing pathways. Strategies include:
- Cross-Validation : Replicate results using independent techniques (e.g., kinetic studies paired with isotopic labeling).
- Computational Modeling : Apply DFT calculations to predict intermediate stability and transition states, comparing outcomes with experimental observations .
- Statistical Analysis : Use multivariate regression to isolate variables contributing to discrepancies (e.g., solvent polarity effects) .
Q. How can computational modeling be integrated with experimental studies to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Pre-Experimental Screening : Utilize molecular docking or DFT to simulate bromine’s electrophilic behavior in proposed reactions.
- Hybrid Workflows : Combine computational predictions (e.g., reaction energy profiles) with small-scale trial reactions to validate pathways.
- Literature Synthesis : Cross-reference computational results with prior studies on structurally related dibromides to identify trends in regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
